molecular formula C10H6Cl2N2O B8483375 2-Chloro-6-(2-chlorophenyloxy)-pyrazine

2-Chloro-6-(2-chlorophenyloxy)-pyrazine

Cat. No. B8483375
M. Wt: 241.07 g/mol
InChI Key: RULAQEMFUSTPRL-UHFFFAOYSA-N
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Patent
US07737152B2

Procedure details

Using Method DD with 2,6-dichloropyrazine (250 mg, 1.69 mmol) and 2-chlorophenol (193 μL, 1.86 mmol, d=1.24 g/mL), and purification by column chromatography (AcOEt:cyclohexane, 1:1), the title compound was obtained (363 mg). Yield: 89%. 1H NMR (250 MHz, DMSO-d6) δ 7.37-7.39 (m, 1H, Harom 4), 7.46-7.47 (m, 2H, Harom 5+6), 7.64 (d, 1H, Harom 3, J=8.2 Hz), 8.55 (s, 1H, HPz 5), 8.65 (s, 1H, HPz 3). m/z: 240.0 [(M)+, calcd for C10H6Cl2N2O 240.0].
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
193 μL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16].CCOC(C)=O>C1CCCCC1>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
193 μL
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)OC1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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